molecular formula C15H14N2O B3352337 2-(Acridin-9-ylamino)ethanol CAS No. 4665-56-9

2-(Acridin-9-ylamino)ethanol

Cat. No.: B3352337
CAS No.: 4665-56-9
M. Wt: 238.28 g/mol
InChI Key: FGDNLOYCZDEEQP-UHFFFAOYSA-N
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Description

2-(Acridin-9-ylamino)ethanol is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound is characterized by the presence of an acridine moiety attached to an ethanol group through an amino linkage. This structure imparts unique physical and chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acridin-9-ylamino)ethanol typically involves the reaction of acridine with ethanolamine. One common method involves the nucleophilic substitution reaction where acridine is reacted with ethanolamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Acridin-9-ylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine oxides, while substitution reactions can produce various substituted acridine derivatives.

Scientific Research Applications

2-(Acridin-9-ylamino)ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.

    Biology: Studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.

    Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of dyes, fluorescent materials, and laser technologies.

Mechanism of Action

The mechanism of action of 2-(Acridin-9-ylamino)ethanol primarily involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of DNA and inhibiting the activity of enzymes such as topoisomerase and telomerase. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to intercalate into DNA is attributed to its planar acridine ring structure, which allows it to fit between the base pairs of the DNA helix.

Comparison with Similar Compounds

Similar Compounds

    Amsacrine: An acridine derivative used as an anticancer agent.

    Quinacrine: Known for its antimalarial and anticancer properties.

    Tacrine: Used in the treatment of Alzheimer’s disease.

Uniqueness

2-(Acridin-9-ylamino)ethanol is unique due to its specific structure, which combines the acridine moiety with an ethanol group. This combination imparts distinct physical and chemical properties, making it suitable for a variety of applications. Its ability to intercalate into DNA and inhibit key enzymes involved in DNA replication and transcription sets it apart from other similar compounds.

Properties

IUPAC Name

2-(acridin-9-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-10-9-16-15-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)15/h1-8,18H,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDNLOYCZDEEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196895
Record name Ethanol, 2-(9-acridinylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807880
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4665-56-9
Record name Ethanol, 2-(9-acridinylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004665569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(9-acridinylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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